

In-Depth Technical Guide: 1-Propanol, 1,2-diphenyl-

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Compound of Interest

Compound Name: 1-Propanol, 1,2-diphenyl-

Cat. No.: B15375429

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CAS Number: 28795-94-0

This technical guide provides a comprehensive overview of **1-Propanol, 1,2-diphenyl-**, a significant chemical compound utilized by researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis, and its applications within the pharmaceutical industry.

Chemical and Physical Properties

1-Propanol, 1,2-diphenyl-, with the linear formula $C_{15}H_{16}O$, is a tertiary alcohol.[1] While specific experimental values for all properties are not extensively published, data for isomeric and closely related compounds provide valuable reference points.

Property	Value	Reference
CAS Number	28795-94-0	[1]
Molecular Formula	$C_{15}H_{16}O$	[1]
Molecular Weight	212.29 g/mol	
Appearance	Likely a solid at room temperature	General properties of similar aromatic alcohols

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **1-Propanol, 1,2-diphenyl-**. Below are the expected spectral data based on the analysis of its functional groups and structural analogs.

¹H NMR Spectroscopy

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.2-7.5	Multiplet	10H	Aromatic protons (2 x C ₆ H ₅)
~4.5-5.0	Doublet	1H	CH-OH
~3.0-3.5	Multiplet	1H	CH-C ₆ H ₅
~2.0-2.5	Singlet	1H	OH
~0.9-1.2	Doublet	3H	CH ₃

¹³C NMR Spectroscopy

Chemical Shift (ppm)	Assignment
~145	Quaternary aromatic carbon
~125-130	Aromatic CH
~75-80	CH-OH
~50-55	CH-C ₆ H ₅
~15-20	CH ₃

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Functional Group
3600-3200 (broad)	O-H stretch (alcohol)
3100-3000	C-H stretch (aromatic)
3000-2850	C-H stretch (aliphatic)
1600, 1495, 1450	C=C stretch (aromatic)
1200-1000	C-O stretch (alcohol)

Mass Spectrometry

m/z	Fragmentation
212	[M] ⁺ (Molecular ion)
197	[M - CH ₃] ⁺
183	[M - C ₂ H ₅] ⁺ or [M - H ₂ O - CH ₃] ⁺
105	[C ₆ H ₅ CO] ⁺
77	[C ₆ H ₅] ⁺

Experimental Protocols

The synthesis of **1-Propanol, 1,2-diphenyl-** can be achieved through various organic synthesis methods. A common and effective approach is the Grignard reaction, which involves the addition of a Grignard reagent to a carbonyl compound.

Synthesis via Grignard Reaction

This protocol outlines the synthesis of a related compound, 1,2-diphenyl-1,2-propanediol, from benzoin and methylmagnesium iodide. This procedure can be adapted for the synthesis of **1-Propanol, 1,2-diphenyl-** by starting with 1,2-diphenyl-1-propanone.

Materials:

- Magnesium turnings

- Anhydrous diethyl ether
- Methyl iodide (CH_3I)
- 1,2-diphenyl-1-propanone
- 3M Hydrochloric acid (HCl)
- Anhydrous sodium sulfate
- Reaction flask, reflux condenser, addition funnel, and other standard laboratory glassware

Procedure:

- Preparation of the Grignard Reagent (Methylmagnesium Iodide):
 - In a clean, dry reaction flask, place magnesium turnings.
 - Add anhydrous diethyl ether to cover the magnesium.
 - Slowly add a solution of methyl iodide in anhydrous diethyl ether to the flask. The reaction should start spontaneously, indicated by bubbling and a cloudy appearance. If the reaction does not start, gentle warming may be necessary.
 - Once the reaction is initiated, add the remaining methyl iodide solution dropwise to maintain a gentle reflux.
 - After the addition is complete, continue to stir the mixture until the magnesium is consumed.
- Reaction with the Ketone:
 - Dissolve 1,2-diphenyl-1-propanone in anhydrous diethyl ether.
 - Cool the Grignard reagent in an ice bath.
 - Slowly add the ketone solution to the Grignard reagent with continuous stirring.

- After the addition is complete, allow the mixture to stir at room temperature for a specified time to ensure the reaction goes to completion.
- Work-up:
 - Carefully and slowly add 3M HCl to the reaction mixture to quench the reaction and dissolve the magnesium salts.
 - Transfer the mixture to a separatory funnel.
 - Separate the organic layer and wash it with water and then with a saturated sodium bicarbonate solution.
 - Dry the organic layer over anhydrous sodium sulfate.
 - Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
- Purification:
 - The crude product can be purified by recrystallization or column chromatography to yield pure **1-Propanol, 1,2-diphenyl-**.

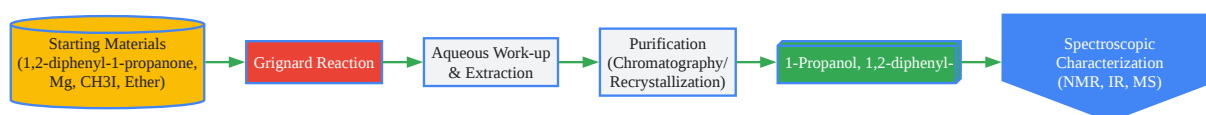
Applications in Drug Development

While specific drugs containing the **1-Propanol, 1,2-diphenyl-** moiety are not prominently documented, compounds with similar structural features, such as diphenylalkanes and secondary/tertiary alcohols, are prevalent in medicinal chemistry. These structures often serve as scaffolds for the development of therapeutic agents. The phenyl groups can engage in hydrophobic and π -stacking interactions with biological targets, while the hydroxyl group can participate in hydrogen bonding. This combination of features makes such molecules attractive starting points for the synthesis of novel drug candidates.

For instance, the core structure is related to intermediates used in the synthesis of unnatural amino acids and other bioactive molecules.^[2] The versatility of the alcohol group allows for further chemical modifications to optimize the pharmacological properties of a lead compound.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and subsequent characterization of **1-Propanol, 1,2-diphenyl-**.



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A simplified workflow for the synthesis and characterization of **1-Propanol, 1,2-diphenyl-**.

As of the latest available information, specific signaling pathways directly involving **1-Propanol, 1,2-diphenyl-** have not been extensively characterized in publicly accessible literature. Research in this area is ongoing, and future studies may elucidate its biological roles and mechanisms of action.

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References

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